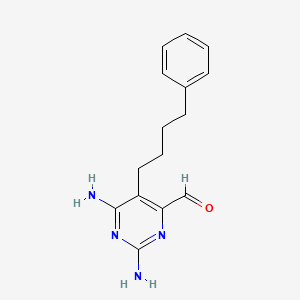
4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- is an organic compound with the molecular formula C15H18N4O This compound features a pyrimidine ring substituted with amino groups at positions 2 and 6, a carboxaldehyde group at position 4, and a phenylbutyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino groups, the carboxaldehyde group, and finally the phenylbutyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: 4-Pyrimidinecarboxylic acid, 2,6-diamino-5-(4-phenylbutyl)-
Reduction: 4-Pyrimidinemethanol, 2,6-diamino-5-(4-phenylbutyl)-
Substitution: Products vary based on the electrophile used.
Scientific Research Applications
4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
- 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-methylbutyl)-
- 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-ethylbutyl)-
Uniqueness: 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- is unique due to the presence of the phenylbutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its solubility and stability compared to similar compounds.
Properties
CAS No. |
17005-34-4 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2,6-diamino-5-(4-phenylbutyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C15H18N4O/c16-14-12(13(10-20)18-15(17)19-14)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H4,16,17,18,19) |
InChI Key |
ZYSUCKDURHLPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


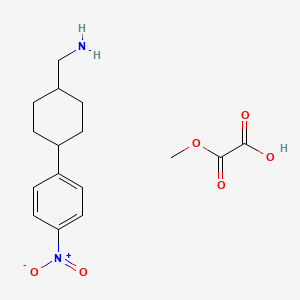

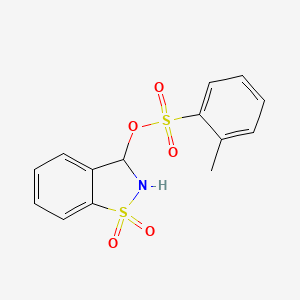
![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)



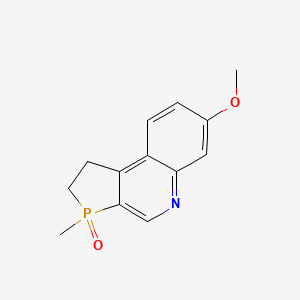
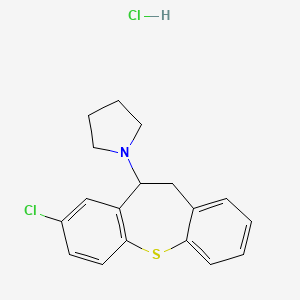
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
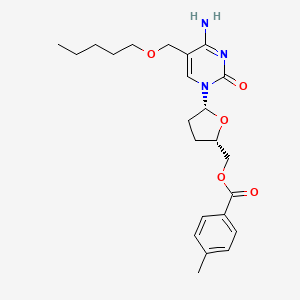
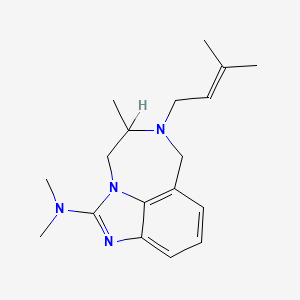
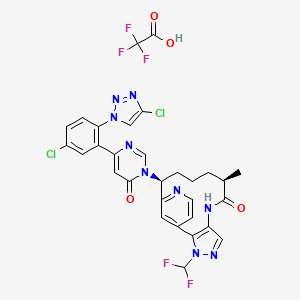
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
